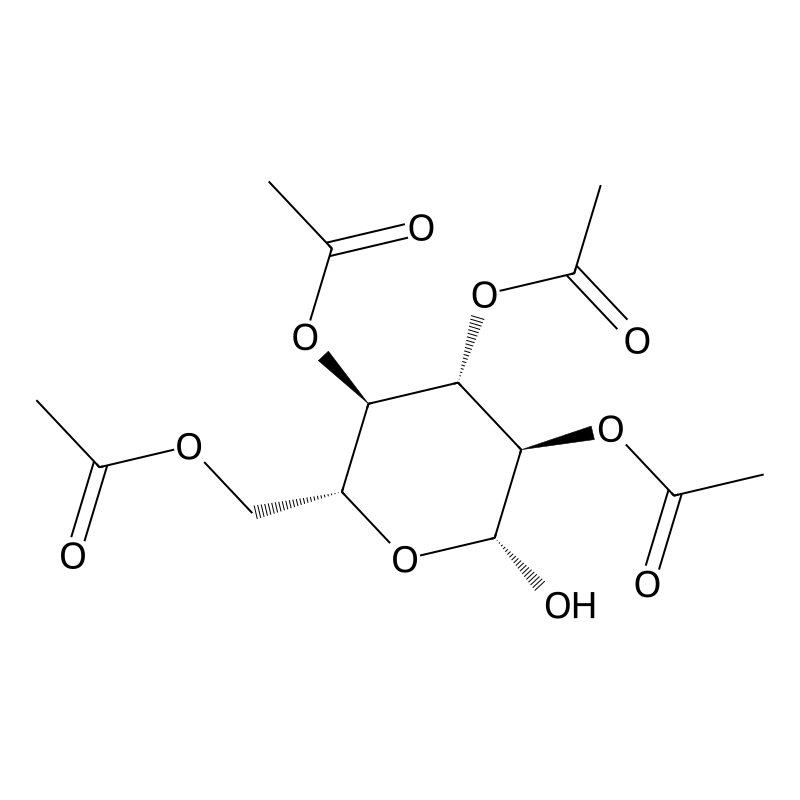

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Content Navigation

Carbohydrate chemists often lose hours on low-yield selective anomeric deprotection of pentaacetyl glucose, requiring hydrazine acetate and chromatography. 2,3,4,6-Tetra-O-acetyl-beta-D-glucose eliminates this step, providing a ready-to-functionalize building block. • Direct precursor for Schmidt imidate donors, enabling rapid generation of shelf-stable glycosylating agents. • C2-acetate neighboring group ensures high 1,2-trans stereoselectivity in glycoside formation. • Versatile for CuAAC conjugation after conversion to 1-azido derivative. Streamline your complex oligosaccharide and glycoconjugate synthesis with immediate starting material.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

2,3,4,6-Tetra-O-acetyl-beta-D-glucose (CAS 3947-62-4) is a selectively protected carbohydrate building block featuring four acetyl groups and a free anomeric hydroxyl group at the C1 position . This specific substitution pattern makes it a highly valuable direct precursor for synthesizing reactive glycosyl donors, particularly glycosyl trichloroacetimidates . In industrial and laboratory carbohydrate chemistry, its primary utility lies in its readiness for immediate anomeric functionalization, bypassing the need for complex deprotection sequences. The C2 acetyl group also provides critical neighboring group participation, ensuring high 1,2-trans (beta) stereoselectivity during subsequent glycosidic bond formation [1].

Research Fit

Attempting to substitute 2,3,4,6-tetra-O-acetyl-beta-D-glucose with the cheaper, fully protected 1,2,3,4,6-penta-O-acetyl-beta-D-glucose introduces significant process inefficiencies. The pentaacetate requires a selective anomeric deacetylation step—typically utilizing hydrazine acetate or ammonium acetate—which adds hours of processing time, limits intermediate yields to approximately 88%, and introduces the need for tedious chromatographic purification to separate unreacted starting material and over-deprotected byproducts [1]. Furthermore, substituting with classical Koenigs-Knorr donors like alpha-acetobromoglucose forces the use of stoichiometric heavy metal promoters (such as silver or mercury salts) during glycosylation, whereas the tetraacetate enables the synthesis of Schmidt donors that require only catalytic Lewis acids [2].

Substitution Risk

Elimination of Anomeric Deprotection Steps

Procuring 2,3,4,6-tetra-O-acetyl-beta-D-glucose directly provides 100% availability of the reactive hemiacetal. In contrast, synthesizing this intermediate from 1,2,3,4,6-penta-O-acetyl-beta-D-glucose requires selective anomeric deacetylation. Literature protocols using hydrazine acetate or ammonium acetate typically report yields plateauing at approximately 88% after hours of reaction time, alongside unavoidable losses during silica gel chromatography [1]. Direct procurement eliminates this yield penalty and the associated solvent and time costs.

| Evidence Dimension | Hemiacetal availability and step yield |

| Target Compound Data | 100% direct availability (0 synthetic steps) |

| Comparator Or Baseline | 1,2,3,4,6-penta-O-acetyl-beta-D-glucose (88% yield via 1 step) |

| Quantified Difference | Saves 1 synthetic step, hours of processing, and prevents ~12% yield loss |

| Conditions | Standard selective anomeric deacetylation (e.g., hydrazine acetate in DMF) |

Direct procurement of the tetraacetate streamlines glycosyl donor synthesis by eliminating a time-consuming and yield-limiting deprotection step.

α/β co-crystal: α:β ≈ 1:2.86, random substitution

Enabling Catalytic Glycosylation via Schmidt Donors

The free anomeric hydroxyl of 2,3,4,6-tetra-O-acetyl-beta-D-glucose allows for rapid, high-yielding conversion (typically 83–90%) into the corresponding glycosyl trichloroacetimidate using trichloroacetonitrile and DBU [1]. This Schmidt donor can be activated for glycosylation using strictly catalytic amounts of Lewis acids (e.g., TMSOTf or BF3·OEt2). In contrast, utilizing the alternative Koenigs-Knorr donor (alpha-acetobromoglucose) mandates the use of stoichiometric or super-stoichiometric amounts of toxic heavy metal promoters [2].

| Evidence Dimension | Promoter stoichiometry for glycosylation |

| Target Compound Data | 0.05–0.2 equivalents (Lewis acid via imidate) |

| Comparator Or Baseline | 1.0–2.0 equivalents (Heavy metal via bromide) |

| Quantified Difference | 80–95% reduction in promoter equivalents; elimination of heavy metals |

| Conditions | Standard O-glycosylation of alcohol acceptors |

Transitioning to imidate chemistry significantly reduces reagent costs and eliminates heavy metal waste, which is critical for scalable pharmaceutical manufacturing.

Anchimeric Assistance for Stereoselective Beta-Glycosylation

When 2,3,4,6-tetra-O-acetyl-beta-D-glucose is utilized as a donor precursor, the presence of the ester (acetyl) group at the C2 position provides strong neighboring group participation (anchimeric assistance) during the glycosylation event. This stereoelectronic effect directs the nucleophilic attack to the beta face, resulting in 1,2-trans (beta) glycosides with highly favorable anomeric ratios [1]. If a buyer were to select a non-participating analog, such as a tetra-O-benzyl donor, the reaction would proceed via an unshielded oxocarbenium ion, yielding difficult-to-separate alpha/beta mixtures.

| Evidence Dimension | Anomeric stereoselectivity (1,2-trans formation) |

| Target Compound Data | High beta-selectivity (>10:1) via C2-acetate participation |

| Comparator Or Baseline | Tetra-O-benzyl analogs (poor intrinsic selectivity, alpha/beta mixtures) |

| Quantified Difference | Near-exclusive formation of the beta-anomer vs. isomeric mixtures |

| Conditions | Lewis acid-catalyzed O-glycosylation |

Ensures high stereochemical purity of the desired beta-glycoside, minimizing product loss during the purification of anomeric mixtures.

BF₃·OEt₂-promoted, CH₂Cl₂

Synthesis of Glycosyl Trichloroacetimidate Donors

Direct precursor for Schmidt glycosylation protocols, allowing for the rapid generation of highly reactive, shelf-stable imidate donors used in complex oligosaccharide assembly without prior deprotection steps [1].

Preparation of Glycosyl Azides for Click Chemistry

Serves as the immediate starting material for synthesizing 1-azido-2,3,4,6-tetra-O-acetyl-beta-D-glucose, a critical building block for CuAAC (copper-catalyzed azide-alkyne cycloaddition) to form glycoconjugates.

Synthesis of Biologically Active Beta-Glucosides

Ideal for the stereoselective synthesis of beta-linked glucopyranosides, including natural product analogs, prodrugs, and carbohydrate-based enzyme inhibitors, due to the C2-acetate neighboring group effect [2].

Application Fit Matrix

XLogP3

Explore Compound Types